molecular formula C5H4BrNO2 B13899450 2-Bromopyridine-3,4-diol

2-Bromopyridine-3,4-diol

Cat. No.: B13899450
M. Wt: 189.99 g/mol
InChI Key: DEGZOKILIHNPNW-UHFFFAOYSA-N
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Description

2-Bromopyridine-3,4-diol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and hydroxyl groups at the third and fourth positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyridine-3,4-diol typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-dihydroxypyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form 3,4-dihydroxypyridine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dihydroxy-2-pyridone or 3,4-dihydroxy-2-pyridinecarboxylic acid.

    Reduction: Formation of 3,4-dihydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromopyridine-3,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromopyridine-3,4-diol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3,4-diol: Similar structure but with a chlorine atom instead of bromine.

    3-Bromopyridine-4,5-diol: Bromine atom at a different position on the pyridine ring.

    2-Iodopyridine-3,4-diol: Iodine atom instead of bromine.

Uniqueness

2-Bromopyridine-3,4-diol is unique due to the specific positioning of the bromine atom and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

2-bromo-3-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C5H4BrNO2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H,7,8)

InChI Key

DEGZOKILIHNPNW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)O)Br

Origin of Product

United States

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